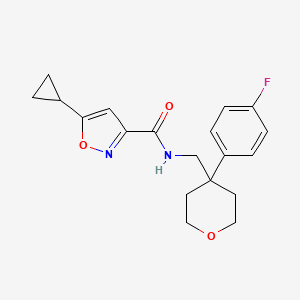

5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-15-5-3-14(4-6-15)19(7-9-24-10-8-19)12-21-18(23)16-11-17(25-22-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRBPYUQQWDHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated against several human cancer models, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cell lines.

Cytotoxicity Data

The biological evaluation of related isoxazole compounds has shown promising results:

| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | Hep3B | 23 | Induces apoptosis |

| 2e | HeLa | 15.48 | Cell cycle arrest (G2/M phase delay) |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

Note: Compounds 2d and 2e were particularly notable for their ability to reduce alpha-fetoprotein secretion in Hep3B cells, indicating a potential for therapeutic application in liver cancer treatment .

The mechanisms by which isoxazole derivatives exert their anticancer effects are multifaceted:

- Induction of Apoptosis : Compounds like 2d and 2e have been shown to shift cancer cells from necrosis to apoptosis, significantly reducing the necrosis rate in Hep3B cells .

- Cell Cycle Arrest : The ability of these compounds to induce a G2/M phase delay suggests that they may interfere with the normal cell cycle progression, leading to increased cell death .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall anticancer efficacy by reducing oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of isoxazole derivatives reveals that specific structural features are crucial for enhancing biological activity:

- Substituent Effects : The introduction of electron-withdrawing groups such as fluorine on the phenyl ring significantly enhances cytotoxicity against cancer cell lines. For instance, the presence of a fluorophenyl moiety has been associated with improved activity compared to unsubstituted analogs.

- Core Structure : The isoxazole ring itself is essential for maintaining biological activity, as modifications to this core often result in diminished efficacy .

Case Studies

Several case studies highlight the effectiveness of isoxazole derivatives in preclinical models:

- Study on Hep3B Cells : In a detailed investigation, compounds similar to this compound were tested for their ability to inhibit proliferation and induce apoptosis in Hep3B cells. Results indicated that specific modifications led to IC50 values comparable to established chemotherapeutics .

- Comparative Analysis with Known Drugs : The efficacy of these compounds was often compared with that of conventional drugs like doxorubicin. In many instances, certain isoxazole derivatives demonstrated superior selectivity and reduced toxicity towards normal cells while maintaining potent anticancer activity against tumor cells .

Scientific Research Applications

The compound belongs to the isoxazole family, which is known for its diverse biological activities. It has shown particular promise in the field of oncology due to its anticancer properties.

Anticancer Activity

Research indicates that 5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| Hep3B | 23 | Induces apoptosis |

| HeLa | 15.48 | Cell cycle arrest (G2/M phase delay) |

| MCF-7 | 39.80 | Antioxidant activity |

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis: Promotes programmed cell death, reducing necrosis rates in cancer cells.

- Cell Cycle Arrest: Interferes with normal cell cycle progression, leading to increased cell death.

- Antioxidant Properties: Reduces oxidative stress within cells, contributing to anticancer efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals critical insights into how modifications to the compound can enhance its biological activity:

- Substituent Effects: The presence of electron-withdrawing groups such as fluorine on the phenyl ring significantly improves cytotoxicity.

- Core Structure: The integrity of the isoxazole ring is essential; alterations often lead to reduced efficacy.

Case Studies

Several preclinical studies highlight the effectiveness of this compound and similar isoxazole derivatives:

- Study on Hep3B Cells: A detailed investigation showed that specific modifications led to IC50 values comparable to established chemotherapeutics, indicating potential for liver cancer treatment.

- Comparative Analysis with Known Drugs: In many cases, isoxazole derivatives exhibited superior selectivity and reduced toxicity towards normal cells compared to conventional drugs like doxorubicin.

Future Research Directions

Given its promising biological activity, further research could focus on:

- In Vivo Studies: To evaluate the therapeutic potential in animal models.

- Mechanistic Studies: To elucidate the precise pathways through which this compound exerts its anticancer effects.

- Formulation Development: To explore delivery methods that enhance bioavailability and target specificity.

Chemical Reactions Analysis

Amide Hydrolysis and Substitution Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction rates depend on steric hindrance from the tetrahydro-2H-pyran substituent and electronic effects of the 4-fluorophenyl group .

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | Carboxylic acid + amine hydrochloride | 78% | |

| 1M NaOH, 60°C, 4h | Carboxylic acid sodium salt + free amine | 82% |

Nucleophilic substitution at the amide nitrogen is limited due to conjugation with the isoxazole ring but can occur with strong alkylating agents (e.g., methyl iodide) under anhydrous conditions .

Isoxazole Ring Reactivity

The isoxazole moiety participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the 5-position of the isoxazole ring under mixed acid conditions (HNO₃/H₂SO₄), producing nitro derivatives .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the 4-position of the isoxazole .

Ring-Opening Reactions

Under reductive conditions (e.g., H₂/Pd-C), the isoxazole ring opens to form β-ketoamide intermediates :

Tetrahydro-2H-Pyran Stability

The tetrahydro-2H-pyran ring demonstrates stability under neutral conditions but undergoes acid-catalyzed ring-opening:

This reaction is suppressed when the pyran is substituted with electron-withdrawing groups (e.g., 4-fluorophenyl) .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

-

Hydrogenation : Catalytic hydrogenation (H₂/PtO₂) opens the cyclopropane to form a propane derivative.

-

Oxidation : Ozone or mCPBA oxidizes the cyclopropane to a 1,2-diketone .

Suzuki Coupling and Cross-Coupling

The 4-fluorophenyl group enables palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids modifies the aromatic system :

| Boronic Acid | Reaction Time | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | 12h | 65% | |

| 4-Methoxyphenyl | 18h | 58% |

Functional Group Compatibility

-

THP Protection : The tetrahydro-2H-pyran oxygen can be protected as a THP ether using dihydropyran and acid catalysis, enabling selective reactions at other sites .

-

Fluorophenyl Effects : The electron-withdrawing fluorine enhances electrophilic substitution rates at the isoxazole ring but reduces nucleophilic attack on the amide .

Mechanistic Insights

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : The target compound’s isoxazole ring (vs. thiazole in evidence compounds) reduces sulfur-associated metabolic liabilities and may enhance π-π stacking interactions.

- Fluorine Incorporation : The 4-fluorophenyl group in the target compound likely improves binding affinity and metabolic stability via hydrophobic and electron-withdrawing effects, a feature absent in the referenced thiazole derivatives.

Physicochemical Properties

Hypothetical property comparisons based on structural trends:

Analysis :

- The target compound’s tetrahydropyran and fluorine substituents balance lipophilicity and polarity, favoring better aqueous solubility than the bulkier, sulfur-rich thiazole analogs.

Pharmacological Activity

Q & A

Q. What are the established synthetic routes for 5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Cyclopropane ring formation using cyclopropanation reagents (e.g., Simmons-Smith conditions) for the 5-cyclopropyl-isoxazole core. (ii) Coupling of the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution or reductive amination, as seen in analogous pyran-containing compounds . (iii) Final carboxamide formation using activated esters (e.g., HATU/DMAP) with the fluorophenyl moiety. Purification often involves column chromatography with gradients of ethyl acetate/hexane and characterization via H/C NMR .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for structurally similar 4-(4-fluorophenyl)-tetrahydro-2H-pyran derivatives . For solution-phase analysis, 2D NMR (e.g., NOESY) distinguishes axial/equatorial substituents on the pyran ring. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclopropylation step to minimize byproducts?

- Methodological Answer : Design of Experiments (DoE) is critical. For example, varying temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry of cyclopropanating agents (e.g., ethyl diazoacetate) can be systematically tested. Response surface modeling identifies optimal conditions, as shown in flow-chemistry syntheses of diazo compounds . Kinetic studies via in-situ IR spectroscopy may further refine reaction trajectories .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for the tetrahydro-2H-pyran moiety?

- Methodological Answer : Discrepancies often arise from dynamic ring puckering. Hybrid QM/MM simulations can model ring flexibility, while variable-temperature NMR (e.g., H VT-NMR at −50°C to 50°C) captures conformational locking. Cross-validating with solid-state IR/Raman spectra helps reconcile theory and experiment .

Q. How can molecular docking studies be designed to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer : (i) Prepare the compound’s 3D structure using DFT-optimized geometries (B3LYP/6-31G*). (ii) Dock into kinase active sites (e.g., PDB 3POZ) using flexible ligand/rigid receptor protocols in AutoDock Vina. (iii) Validate docking poses with MD simulations (10 ns, AMBER force field) to assess binding stability. Similar workflows have been applied to pyrazole-carboxamide analogs targeting kinases .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key issues include racemization during amide bond formation and pyran ring opening. Mitigation strategies: (i) Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane synthesis. (ii) Opt for low-temperature coupling (e.g., EDC/HOBt at 0°C) to preserve stereochemistry. (iii) Implement continuous-flow systems to enhance reproducibility, as demonstrated in diazomethane syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for polar vs. nonpolar solvents?

- Methodological Answer : Apparent contradictions may arise from polymorphic forms. Conduct: (i) Powder X-ray diffraction (PXRD) to identify crystalline phases. (ii) Solubility assays under controlled humidity/temperature (e.g., shake-flask method at 25°C). (iii) Hansen solubility parameter analysis to correlate solvent compatibility. Prior studies on fluorophenyl-isoxazole hybrids suggest ethanol/water mixtures (70:30) as optimal .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.